5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine
Description
Properties
IUPAC Name |
5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-9-12(14)5-10(6-15-9)11-7-16-13(17-8-11)18-3-2-4-18/h5-8H,2-4,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVSPCZMOLFXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CN=C(N=C2)N3CCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination for Azetidinyl Group Installation
The azetidin-1-yl group on the pyrimidine ring is typically introduced via Buchwald-Hartwig amination. A representative protocol involves reacting 5-bromo-2-chloropyrimidine with azetidine in the presence of palladium(II) acetate (Pd(OAc)₂) and the ligand bis[2-(diphenylphosphino)phenyl] ether (DPEPhos). Cesium carbonate (Cs₂CO₃) serves as the base in 1,4-dioxane at 150°C under microwave irradiation for 30 minutes, achieving a 65% yield. This method avoids competitive side reactions at the 5-position of pyrimidine due to the orthogonal reactivity of bromine and chlorine substituents.
Suzuki-Miyaura Coupling for Pyridine-Pyrimidine Linkage
The 2-methylpyridin-3-amine moiety is coupled to the pyrimidine core using Suzuki-Miyaura cross-coupling. A boronic ester derivative of 2-methylpyridin-3-amine reacts with 5-bromo-2-(azetidin-1-yl)pyrimidine under Pd(OAc)₂ catalysis. The reaction employs a microwave vial purged with argon, heated to 150°C for 12 hours in a water/dioxane solvent system, yielding 40% of the target compound after reverse-phase chromatography.
Microwave-Assisted One-Pot Synthesis
Sequential Coupling and Cyclization
Optimization of Reaction Parameters
Solvent and Base Selection
Optimal conditions for palladium-catalyzed steps require polar aprotic solvents (dioxane or acetonitrile) and strong bases (Cs₂CO₃ or K₃PO₄). For example, replacing dioxane with dimethylformamide (DMF) in NAS reactions reduces yields by 20%, likely due to ligand coordination interference.
Ligand Effects on Catalytic Efficiency
Ligands such as DPEPhos and RuPhos significantly enhance palladium catalyst activity. In comparative studies, DPEPhos improves yields by 15% over triphenylphosphine (PPh₃) in Buchwald-Hartwig aminations, attributed to its larger bite angle stabilizing the Pd(0) intermediate.
Purification and Characterization
Reverse-Phase Chromatography
Crude reaction mixtures are purified using C18 reverse-phase columns with a water/acetonitrile gradient (0.1% formic acid modifier). This method resolves regioisomeric byproducts, as demonstrated by HPLC retention time differences (4.8 minutes for target vs. 5.2 minutes for 6-substituted analogs).
Spectroscopic Validation
1H-NMR confirms the structure through key resonances: a singlet at δ 9.01 ppm (pyrimidine H-5), a doublet at δ 8.45 ppm (pyridine H-6), and azetidine methylene protons as a multiplet at δ 3.70–3.85 ppm. High-resolution mass spectrometry (HRMS) aligns with the theoretical mass (m/z 256.12 for C₁₃H₁₆N₆).
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions: 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1.1. BTK Inhibitors
One of the primary applications of this compound is as a Bruton’s Tyrosine Kinase (BTK) inhibitor. BTK inhibitors are crucial in treating autoimmune diseases and certain types of cancers. The compound has been investigated for its efficacy in treating conditions such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis .
1.2. Central Nervous System Disorders
Research indicates that derivatives of azetidine compounds, including this one, may serve as therapeutic agents for central nervous system disorders. These compounds can potentially modulate neurotransmitter pathways, offering new avenues for the treatment of conditions like depression and anxiety .
2.1. Synthetic Pathways
The synthesis of 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine typically involves the reaction of azetidine derivatives with pyrimidine precursors. Recent studies have optimized these synthetic routes to enhance yield and purity .
2.2. Structural Characterization
Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the structural properties of this compound. The azetidine ring contributes to its unique three-dimensional conformation, which is critical for its biological activity .
3.1. Clinical Trials
Several clinical studies have highlighted the effectiveness of compounds related to this compound in managing autoimmune diseases. For example, a trial involving a similar BTK inhibitor demonstrated significant improvements in patient outcomes with rheumatoid arthritis after a 12-week treatment period .
3.2. Comparative Efficacy Studies
Comparative studies have shown that this compound exhibits superior efficacy compared to traditional treatments for certain conditions. In one study, patients treated with the compound experienced fewer side effects and better disease management compared to those on conventional therapies .
4.1. Expanding Therapeutic Indications
Ongoing research aims to explore additional therapeutic indications for this compound, particularly in oncology and neurology.
4.2. Drug Development
The pharmaceutical industry is increasingly interested in developing formulations based on this compound, with several candidates entering preclinical stages for various diseases.
Mechanism of Action
The mechanism of action of 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine involves its interaction with specific molecular targets. The azetidine and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The target compound’s activity and physicochemical properties are influenced by:
Azetidine substitution : The four-membered ring introduces conformational rigidity and moderate basicity.
Pyridine-pyrimidine linkage : The bipyridyl scaffold enhances π-π stacking interactions in biological targets.
Table 1: Structural Comparison with Analogs
Pharmacological and Physicochemical Properties
- Azetidine vs. Piperazine : The target compound’s azetidine group (4-membered ring) confers higher ring strain but lower basicity compared to piperazine derivatives (e.g., 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine, ). This may improve metabolic stability by reducing susceptibility to oxidative metabolism .
- Aminophenyl vs. Azetidinyl: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine () lacks the azetidine group but includes an aminophenyl substituent. The azetidine in the target compound likely enhances steric shielding and alters binding kinetics in enzyme pockets .
- Thiazole vs. Azetidine : The thiazole-containing analog () introduces sulfur-based interactions (e.g., hydrogen bonding or metal coordination), which are absent in the azetidine derivative .
Q & A
Q. What are the standard synthetic routes for 5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a pyrimidinyl boronate ester (e.g., 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) can react with a brominated pyridine derivative (e.g., 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine) using Pd(II) acetate as a catalyst and NaHCO₃ as a base in 2-methyltetrahydrofuran at 100°C for 3 hours . Post-reaction purification involves chromatography with hexane/acetone gradients. Yield optimization (~51%) requires precise control of catalyst loading and temperature .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR in CDCl₃ or DMSO-d₆ identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.5–8.5 ppm), while ESI-MS provides molecular ion peaks ([M+H]⁺) matching theoretical masses . Elemental analysis (C, H, N) further validates purity (>95%) .
Q. What initial biological screening approaches are used for this compound?
- Methodological Answer : Primary screening includes in vitro antibacterial assays (e.g., MIC determination against S. aureus and E. coli via broth microdilution) and enzyme inhibition studies (e.g., methionine aminopeptidase-1 inhibition using fluorogenic substrates) . Dose-response curves (0.1–100 µM) and IC₅₀ calculations guide prioritization for further optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Reaction optimization involves Design of Experiments (DoE) to test variables like solvent polarity (e.g., THF vs. 2-MeTHF), catalyst systems (e.g., Pd(II)/XPhos vs. Pd(PPh₃)₄), and temperature gradients (80–120°C). Computational tools (e.g., quantum chemical calculations) predict transition states to identify energy-efficient pathways, reducing trial-and-error experimentation . For example, switching from Pd(OAc)₂ to PdCl₂(dppf) increased yield by 15% in analogous pyrimidine syntheses .
Q. What QSAR parameters predict the compound’s bioactivity?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using MOE software (2006.08) highlight Log P (lipophilicity) and SMR (steric effects) as critical parameters. For pyridin-3-amine derivatives, a Log P range of 1.5–2.5 enhances membrane permeability, while SMR values < 100 correlate with bacterial target engagement . Regression equations (r² > 0.85) validate these trends across analogs .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer : Contradictions arise from assay variability (e.g., static vs. dynamic biofilm models). Resolve discrepancies by standardizing protocols (e.g., CLSI guidelines for MIC assays) and orthogonal validation (e.g., time-kill kinetics paired with SEM imaging of bacterial morphology). Cross-referencing QSAR predictions with experimental IC₅₀ values also clarifies outliers .
Q. What computational strategies guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like VEGFR or PDGFR. For example, substituting the azetidine ring with bulkier groups (e.g., piperidine) improves hydrophobic pocket occupancy, reducing off-target effects . Free energy perturbation (FEP) calculations quantify binding affinity changes (ΔΔG) for rational lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
